molecular formula C21H26Cl2N4O2 B610504 RMC-4550 CAS No. 2172651-73-7

RMC-4550

Cat. No.: B610504
CAS No.: 2172651-73-7
M. Wt: 437.4 g/mol
InChI Key: IKUYEYLZXGGCRD-ORAYPTAESA-N
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Description

RMC-4550 is a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2. SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, which plays a crucial role in the RAS-MAPK signaling pathway. This pathway is involved in cell growth, differentiation, and survival. This compound has shown promise in preclinical studies for its potential to inhibit tumor growth and modulate immune responses in the tumor microenvironment .

Mechanism of Action

Target of Action

The primary target of RMC-4550 is the protein tyrosine phosphatase SHP2 . SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase and scaffold protein . It is a convergent signal transduction node that integrates growth factor signals from multiple receptors to promote activation of RAS and its downstream effectors .

Mode of Action

This compound inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .

Biochemical Pathways

This compound affects the RAS/MAPK pathway . By inhibiting SHP2, it suppresses MAPK pathway signaling and increases apoptotic dependency on BCL2 . This leads to increased sensitivity to BCL2 inhibitors, suggesting a potential synergistic effect when used in combination with such drugs .

Pharmacokinetics

This compound exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes . It has a high passive permeability (458 nm/s) and an efflux ratio of 1 . These ADME properties translate into favorable pharmacokinetic profiles in preclinical species . This compound has moderate to high bioavailability and has a half-life amenable for once-daily oral administration .

Result of Action

In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, this compound showed dose-dependent efficacy consistent with target modulation, assessed by phospho-ERK inhibition in tumors . It is well-tolerated at doses that achieved maximal and sustained efficacy in this model .

Action Environment

In the tumor microenvironment, inhibition of SHP2 by this compound modulates T-cell infiltrates similar to checkpoint blockade . It also drives direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increases M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ . These shifts in polarized macrophage populations favor antitumor immunity .

Biochemical Analysis

Biochemical Properties

RMC-4550 inhibits purified, activated full-length human SHP2 with an IC50 of 1.55 nM, and has a cellular IC50 of 39 nM in PC9 cells with a pERK readout . It has no detectable inhibitory activity up to 10 µM against the catalytic domain of SHP2, a panel of 14 additional protein phosphatases, and a panel of 468 protein kinases .

Cellular Effects

This compound has been shown to induce antitumor immunity, with effects equivalent to or greater than those resulting from checkpoint blockade . In the tumor microenvironment, inhibition of SHP2 modulated T-cell infiltrates similar to checkpoint blockade . Furthermore, this compound drove direct, selective depletion of protumorigenic M2 macrophages via attenuation of CSF1 receptor signaling and increased M1 macrophages via a mechanism independent of CD8+ T cells or IFNγ .

Molecular Mechanism

This compound works by allosterically inhibiting SHP2 . SHP2 is a positive transducer of receptor tyrosine kinase (RTK) signaling, and this compound acts upstream of RAS and promotes RTK-mediated RAS nucleotide exchange and activation, likely through a scaffolding interaction with SOS1 .

Temporal Effects in Laboratory Settings

This compound exhibits low to moderate cross-species in vitro intrinsic clearance (3.6-24 µL/min/million cells) in hepatocytes, a high passive permeability (458 nm/s), and efflux ratio of 1 . The ADME properties translate into favorable pharmacokinetic profiles in preclinical species .

Dosage Effects in Animal Models

In the EGFR-driven KYSE-520 human esophageal cancer xenograft model, a dose-dependent efficacy consistent with target modulation was observed, assessed by phospho-ERK inhibition in tumors . This compound is well tolerated at doses that achieved maximal and sustained efficacy in this model .

Metabolic Pathways

Given its role as an inhibitor of SHP2, it likely impacts pathways involving receptor tyrosine kinase (RTK) signaling .

Transport and Distribution

It exhibits a high passive permeability (458 nm/s) and efflux ratio of 1, suggesting it can readily cross cell membranes .

Subcellular Localization

Given its role as an inhibitor of SHP2, it likely localizes to areas where SHP2 and its associated signaling pathways are active .

Preparation Methods

Properties

IUPAC Name

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUYEYLZXGGCRD-ORAYPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2172651-73-7
Record name RMC-4550
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RMC-4550
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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